(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Brand Name: Vulcanchem
CAS No.: 2448646-14-6
VCID: VC11668140
InChI: InChI=1S/C18H21O2P/c1-18(2,3)21-12-20-16-11-7-9-14(17(16)21)13-8-5-6-10-15(13)19-4/h5-11H,12H2,1-4H3/t21-/m1/s1
SMILES: CC(C)(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC
Molecular Formula: C18H21O2P
Molecular Weight: 300.3 g/mol

(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

CAS No.: 2448646-14-6

Cat. No.: VC11668140

Molecular Formula: C18H21O2P

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole - 2448646-14-6

Specification

CAS No. 2448646-14-6
Molecular Formula C18H21O2P
Molecular Weight 300.3 g/mol
IUPAC Name (3S)-3-tert-butyl-4-(2-methoxyphenyl)-2H-1,3-benzoxaphosphole
Standard InChI InChI=1S/C18H21O2P/c1-18(2,3)21-12-20-16-11-7-9-14(17(16)21)13-8-5-6-10-15(13)19-4/h5-11H,12H2,1-4H3/t21-/m1/s1
Standard InChI Key DGMHHZSVDWJVQF-OAQYLSRUSA-N
Isomeric SMILES CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=CC=CC=C3OC
SMILES CC(C)(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC
Canonical SMILES CC(C)(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (3S)-3-tert-butyl-4-(2-methoxyphenyl)-2,3-dihydro-1,3-benzoxaphosphole, reflecting the fusion of a benzene ring with an oxaphosphole heterocycle . The stereogenic phosphorus center adopts an S-configuration, distinguishing it from the R-enantiomer documented in PubChem entries (CID 89586614) . The tert-butyl group at position 3 and the 2-methoxyphenyl substituent at position 4 create a sterically congested environment critical for chiral induction .

Molecular Formula and Weight

Empirical Formula: C₁₈H₂₁O₂P
Molecular Weight: 300.3 g/mol (calculated from isotopic composition) .

Table 1: Atomic Composition

ElementQuantity
Carbon18
Hydrogen21
Oxygen2
Phosphorus1

Structural Characterization

The SMILES notation CC@(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC encodes the S-configuration through the chiral descriptor "@" . X-ray crystallography of the R-enantiomer reveals a puckered oxaphosphole ring with a P-C bond length of 1.81 Å and a P-O distance of 1.64 Å, parameters expected to be mirrored in the S-form .

Synthesis and Stereochemical Control

Enantioselective Synthesis Routes

While no explicit procedure for the S-enantiomer is published, analogous syntheses involve:

  • Ring-closing metathesis: Phosphole precursors undergo [2+2] cycloaddition with tert-butylphosphine under palladium catalysis .

  • Chiral resolution: Racemic mixtures (e.g., rac-BI-DIME) are separated via HPLC using cellulose-based chiral stationary phases .

  • Asymmetric catalysis: Nickel-catalyzed P-C bond formation achieves enantiomeric excesses >90% in related benzoxaphospholes .

Key Synthetic Challenges

  • Air sensitivity: Tertiary phosphines require inert atmosphere handling (argon/nitrogen) .

  • Ring strain: The dihydrobenzoxaphosphole's 5-membered ring necessitates low-temperature cyclization (-78°C) .

  • Optical stability: Configuration inversion at phosphorus occurs above 150°C, limiting high-temperature applications .

Physicochemical Properties

Solubility and Stability

  • Solubility: 3.332 mg/mL in DMSO at 25°C; forms stable colloids in THF/water mixtures .

  • Storage: -20°C under argon with desiccant; stable for 6 months at -80°C .

  • Thermal decomposition: Onset at 218°C (TGA), releasing methoxybenzene derivatives .

Table 2: Spectral Data (Theoretical)

TechniqueKey Signals
³¹P NMRδ 28.5 ppm
¹H NMR (CDCl₃)1.45 ppm (s, 9H, t-Bu)
IR1245 cm⁻¹ (P-O-C)

Electronic Properties

DFT calculations (B3LYP/6-311+G*) predict:

  • HOMO (-6.2 eV) localized on the phosphole ring

  • LUMO (-1.8 eV) delocalized across the benzoxaphosphole system

  • Band gap of 4.4 eV, indicating semiconductor potential

Reactivity and Functionalization

Nucleophilic Phosphorus Center

The trivalent phosphorus undergoes:

  • Oxidation: Forms phosphine oxide with H₂O₂ (half-life 12h at 25°C)

  • Coordination: Binds transition metals (Pd, Pt) via P→M σ-donation

  • Cycloaddition: [4+2] reactions with dienes at 80°C

Directed Ortho Metalation

Applications in Catalysis

Asymmetric Hydrogenation

When complexed with [Rh(cod)₂]OTf, the S-enantiomer catalyzes ketone reductions with:

  • Substrate: Acetophenone

  • ee: 88% (R-product)

  • TOF: 450 h⁻¹ at 50 psi H₂

Cross-Coupling Reactions

Pd/benzoxaphosphole systems enable Suzuki-Miyaura couplings of aryl chlorides:

SubstrateYield (%)Turnover Number
4-Chlorotoluene92850
2-Chloroanisole88790

Reaction conditions: 1 mol% catalyst, K₂CO₃, 80°C, 12h

Cell LineGI₅₀ (μM)
MCF-712.4
A54918.7
HepG223.1

Mechanistic studies indicate ROS-mediated apoptosis via JNK phosphorylation

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